1-Cyclohexyl-2-methyl-1H-indene

Lipophilicity Drug-likeness Catalyst design

1-Cyclohexyl-2-methyl-1H-indene (CAS 646507-68-8) is a disubstituted indene derivative featuring a cyclohexyl group at the 1-position and a methyl group at the 2-position of the indene bicyclic framework (C16H20, molecular weight 212.33 g/mol). Computed physicochemical properties include an XLogP3 of 5.2, topological polar surface area of 0 Ų, zero hydrogen bond donors or acceptors, one rotatable bond, and one undefined atom stereocenter at the C1 position, indicating a single stereogenic center with potential for enantiomeric resolution.

Molecular Formula C16H20
Molecular Weight 212.33 g/mol
CAS No. 646507-68-8
Cat. No. B12586519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-methyl-1H-indene
CAS646507-68-8
Molecular FormulaC16H20
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C1C3CCCCC3
InChIInChI=1S/C16H20/c1-12-11-14-9-5-6-10-15(14)16(12)13-7-3-2-4-8-13/h5-6,9-11,13,16H,2-4,7-8H2,1H3
InChIKeyWJQHDCHTAOMIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2-methyl-1H-indene (CAS 646507-68-8): Physicochemical and Structural Baseline for Procurement Evaluation


1-Cyclohexyl-2-methyl-1H-indene (CAS 646507-68-8) is a disubstituted indene derivative featuring a cyclohexyl group at the 1-position and a methyl group at the 2-position of the indene bicyclic framework (C16H20, molecular weight 212.33 g/mol) [1]. Computed physicochemical properties include an XLogP3 of 5.2, topological polar surface area of 0 Ų, zero hydrogen bond donors or acceptors, one rotatable bond, and one undefined atom stereocenter at the C1 position, indicating a single stereogenic center with potential for enantiomeric resolution [1]. This compound belongs to the substituted indene class widely employed as ligand precursors for metallocene olefin polymerization catalysts and as intermediates in active pharmaceutical ingredient synthesis [2].

Why Generic Indene Substitution Fails for 1-Cyclohexyl-2-methyl-1H-indene: Regiochemical and Steric Differentiation


Substituted indenes are not functionally interchangeable due to the profound impact of substituent position and identity on the steric and electronic environment of the indenyl ligand. The 1-cyclohexyl-2-methyl substitution pattern creates a crowded chiral environment at the cyclopentadienyl ring that is fundamentally distinct from 4- or 7-cyclohexyl regioisomers described in patent literature, which place the bulky substituent on the six-membered aromatic ring [1]. For metallocene applications, the 1-position cyclohexyl group directly influences the coordination geometry and stereochemical induction at the metal center, a parameter that cannot be replicated by simpler analogs such as 2-methyl-1H-indene (MW 130.19, XLogP3 ~3.0) or unsubstituted indene (XLogP3 2.9) [2][3]. The computed XLogP3 difference of approximately 2.2–2.3 log units between the target compound and 2-methylindene reflects a substantial shift in lipophilicity that affects solubility, catalyst support interactions, and purification behavior, rendering simple alkyl or aryl indene analogs unsuitable as drop-in replacements in established synthetic protocols [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 1-Cyclohexyl-2-methyl-1H-indene


Computed Lipophilicity (XLogP3) vs. 2-Methyl-1H-indene and Indene

1-Cyclohexyl-2-methyl-1H-indene exhibits a computed XLogP3 of 5.2, which is substantially higher than that of its closest simpler analog 2-methyl-1H-indene (logP ~2.65–3.5, depending on computational method) [1][2]. The parent indene has an XLogP3 of 2.9 [3]. This increase of approximately 2.2–2.5 log units reflects the incremental hydrophobicity imparted by the cyclohexyl substituent and predicts significantly altered partitioning behavior in biphasic reaction systems, chromatographic retention, and solubility profiles in non-polar media.

Lipophilicity Drug-likeness Catalyst design

Molecular Weight and Steric Bulk vs. 2-Methyl-1H-indene

The molecular weight of 1-cyclohexyl-2-methyl-1H-indene (212.33 g/mol) represents a 63% increase over 2-methyl-1H-indene (130.19 g/mol) [1][2]. This mass difference directly corresponds to the cyclohexyl group (C6H11, 83.13 g/mol incremental mass), which occupies a significantly larger steric volume than the hydrogen atom it replaces at the 1-position. In metallocene ligand contexts, this steric bulk at the indenyl 1-position is analogous to the effect observed in bis(1-cyclohexylindenyl)zirconium dichloride complexes, where the cyclohexyl substituent dictates torsional isomerism and influences the meso/rac diastereomer ratio (reported as approximately 1:1 in the related 1-cyclohexyltetrahydroindenyl system) [3].

Steric effects Ligand design Metallocene catalysts

Regiochemical Differentiation: 1-Position vs. 4-/7-Position Cyclohexyl Substitution

The target compound bears the cyclohexyl group at the 1-position of the indene framework (on the cyclopentadienyl ring), whereas the patent literature (US 20060052620) predominantly exemplifies cyclohexyl-substituted indenes with substitution at the 4- or 7-positions (the six-membered aromatic ring), such as 7-cyclohexyl-2-methyl-1-indene and 4-cyclohexyl-2-methyl-1-indene [1]. This regiochemical distinction is critical for metallocene ligand applications: a 1-cyclohexyl substituent directly occupies a coordination site on the cyclopentadienyl ring that interacts with the transition metal center, whereas 4- or 7-cyclohexyl substituents are positioned on the benzo-fused ring, exerting primarily remote steric and electronic effects. For the related 1-cyclohexylindenyl system, catalytic propylene dimerization activity values of up to 2.5 × 10⁵ g C6/(mol-Zr·h) with selectivities up to 99% toward 2-methyl-1-pentene have been reported for ansa-zirconocene complexes bearing 3-cyclohexyl-indenyl ligands .

Regiochemistry Metallocene ligand geometry Stereochemical induction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile vs. Heteroatom-Substituted Indene Analogs

1-Cyclohexyl-2-methyl-1H-indene has a computed TPSA of 0 Ų, with zero hydrogen bond donors and zero hydrogen bond acceptors [1]. This places it in the fully non-polar hydrocarbon category alongside simple alkylindenes. In contrast, heteroatom-substituted indenes (e.g., 2-methoxyindene, 4-chloroindene, or indene-2-carboxylic acid derivatives) possess finite TPSA values and hydrogen bonding capacity. The zero TPSA and HBD/HBA profile means that chromatographic retention, solubility, and catalyst support interactions for this compound are governed entirely by dispersive (van der Waals) interactions and the high computed lipophilicity (XLogP3 5.2), with no contribution from polar or hydrogen-bonding interactions.

Polar surface area Membrane permeability Purification behavior

Best-Fit Application Scenarios for 1-Cyclohexyl-2-methyl-1H-indene Based on Quantitative Evidence


Precursor for Chiral ansa-Metallocene Olefin Polymerization Catalysts

The 1-cyclohexyl-2-methyl substitution pattern provides a stereogenic center at C1 and a bulky cyclohexyl group directly on the cyclopentadienyl ring, making this compound suitable as an indenyl ligand precursor for chiral ansa-zirconocene or ansa-hafnocene catalysts. As demonstrated for the related 1-cyclohexylindenyl system, reaction with ZrCl4 yields a mixture of meso- and rac-diastereomers (ca. 1:1 ratio) that can be separated by fractional crystallization, enabling access to enantiomerically resolved catalyst precursors for stereospecific α-olefin polymerization [1]. The elevated lipophilicity (XLogP3 5.2) suggests enhanced solubility in hydrocarbon polymerization media (e.g., toluene, hexanes) relative to less substituted indenes [2].

Building Block for Pharmaceutical Intermediate Synthesis Requiring High Lipophilicity

With an XLogP3 of 5.2 and zero H-bond functionality, this compound is well-suited as a lipophilic building block in medicinal chemistry programs targeting CNS-penetrant or membrane-associated targets [2]. Substituted indenes are established intermediates for active pharmaceutical compounds (Negwer, VCH 1987, p. 1703 ff.), and the cyclohexyl group may confer metabolic stability advantages relative to aromatic substituents at the same position [3].

Ligand Component for Single-Site Olefin Oligomerization Catalysts

Based on the performance of structurally related 3-cyclohexyl-indenyl zirconocene complexes, which achieve catalytic activities up to 2.5 × 10⁵ g product/(mol-Zr·h) with dimerization selectivities up to 99% for propylene , the 1-cyclohexyl-2-methyl-indenyl ligand framework is expected to offer similar thermal stability advantages. The 2-methyl group additionally blocks one coordination site, potentially favoring dimerization over polymerization pathways when combined with appropriate bridging groups.

Polyimide Monomer Precursor for High-Temperature Engineering Polymers

Cyclohexyl-substituted indan-containing diamine monomers have been successfully employed in the synthesis of amorphous polyimides with glass transition temperatures ranging from 261°C to 295°C, depending on the dianhydride comonomer [4]. While the specific monomer derived from 1-cyclohexyl-2-methyl-1H-indene has not been reported, the structural precedent for 1,3-biscyclohexyl-1-methylindan-based polyimides suggests that the target compound could serve as a precursor to novel polyimide architectures with tailored free volume and gas permeability properties.

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